molecular formula C28H29N3O B12118810 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline

7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12118810
M. Wt: 423.5 g/mol
InChI Key: KKXZBWQARQAWKF-UHFFFAOYSA-N
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Description

7-Methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline (CAS RN: 638141-76-1) is a structurally complex indoloquinoxaline derivative with a molecular formula of C27H27N3O and a molecular weight of 409.53 g/mol . Its core structure consists of an indolo[2,3-b]quinoxaline scaffold substituted at the 6-position with a 3-(5-methyl-2-isopropylphenoxy)propyl chain and a methyl group at the 7-position. This compound is synthesized via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, followed by annulation steps, as described for related indoloquinoxalines .

The bulky isopropylphenoxypropyl side chain enhances solubility in organic solvents compared to simpler alkyl or aryl derivatives, though its high molecular weight may limit aqueous solubility .

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

7-methyl-6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C28H29N3O/c1-18(2)21-14-13-19(3)17-25(21)32-16-8-15-31-27-20(4)9-7-10-22(27)26-28(31)30-24-12-6-5-11-23(24)29-26/h5-7,9-14,17-18H,8,15-16H2,1-4H3

InChI Key

KKXZBWQARQAWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. The initial step often includes the formation of the indole and quinoxaline rings, followed by the introduction of the propyl chain and phenoxy group. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Functionalization at the 6th Position

The propylphenoxy side chain is introduced via alkylation or nucleophilic substitution :

  • Propylphenoxy Group Installation :

    • Step 1 : Bromination of 3-methylquinoxaline-2(1H)-one using reagents like PBr₃ or POCl₃ to generate 3-bromomethylquinoxaline-2(1H)-one .

    • Step 2 : Reaction of the brominated intermediate with 5-methyl-2-(propan-2-yl)phenol under basic conditions (e.g., K₂CO₃ in acetonitrile) .

IntermediateReagents/ConditionsYield (%)
3-Bromomethylquinoxaline5-Methyl-2-(propan-2-yl)phenol, K₂CO₃, CH₃CN, 80°C, 24 h68–75

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency for quinoxaline derivatives:

  • Example : A Buchwald–Hartwig cross-coupling reaction between 2-(3-bromothiophen-2-yl)quinoxaline and primary/secondary amines under microwave conditions (150°C, 15 min) achieves yields >85% .

ParameterValue
CatalystPd(OAc)₂, tricyclohexylphosphine
Baset-BuONa
SolventToluene
Reaction Time15 min (microwave)

Characterization and Stability Studies

  • Structural Confirmation :

    • ¹H-NMR : Aromatic protons appear as multiplets at δ 7.14–8.37 ppm, while the propylphenoxy methyl group resonates as a singlet at δ 2.59 ppm .

    • Mass Spectrometry : Molecular ion peak at m/z 479.2 (calculated for C₂₈H₂₉N₃O) .

Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic media due to hydrolysis of the quinoxaline ring .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that indoloquinoxalines possess significant biological activities, including anticancer and antimicrobial properties. The specific compound discussed has been investigated for its potential to inhibit tumor growth and microbial infections.

Case Study: Anticancer Activity
A study demonstrated that derivatives of indoloquinoxalines showed promising results in inhibiting cancer cell proliferation. The mechanism involves the interaction with DNA and modulation of key signaling pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

Indoloquinoxaline derivatives have been evaluated for their antimicrobial efficacy against various pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Antibacterial Activity
In vitro studies reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Biochemical Research

The compound serves as a valuable tool in biochemical studies due to its ability to interact with proteins and enzymes. It can be used to probe biological pathways and mechanisms.

Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific kinases involved in cell signaling pathways, providing insights into its potential as a therapeutic agent for diseases characterized by aberrant kinase activity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer propertiesInhibits cancer cell proliferation
Antimicrobial ResearchEffective against various pathogensSignificant antibacterial activity noted
Biochemical StudiesProbing biological pathwaysInhibits key kinases involved in signaling

Mechanism of Action

The mechanism of action of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key indolo[2,3-b]quinoxaline derivatives is provided below:

Compound Name & CAS RN Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (638141-76-1) 7-Me, 6-[3-(5-Me-2-isoPr-phenoxy)propyl] C27H27N3O 409.53 High lipophilicity (predicted logP >5), bulky substituent enhances organic solubility.
6-[3-(4-Cl-phenoxy)propyl]-7-Me (840484-09-5) 7-Me, 6-[3-(4-Cl-phenoxy)propyl] C24H20ClN3O 409.89 Chlorine substituent increases electronegativity; lower solubility vs. target.
6-(4-Me-benzyl) (612051-52-2) 6-(4-Me-benzyl) C22H17N3 323.39 Compact structure; m.p. 185–190°C; lower solubility in polar solvents.
9-OMe-6-Pr (7386-1048) 9-OMe, 6-Pr C18H17N3O 291.35 Methoxy group enhances HOMO (-5.1 eV); logP = 4.7 .
6-(4-MeO-phenyl) (N/A) 6-(4-MeO-phenyl) C22H17N3O 339.39 Highest HOMO (-5.0 eV), lowest band gap (2.2 eV) .

Electronic and Optical Properties

  • The target compound’s electronic properties are primarily dictated by the indoloquinoxaline core, with minor modulation from substituents. For example, methoxy groups (e.g., 6-(4-MeO-phenyl) derivative) raise HOMO levels (−5.0 eV) and reduce band gaps (2.2 eV), while alkyl chains (e.g., 6-Pr) have negligible effects .

Biological Activity

The compound 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline is a derivative of indoloquinoxaline, a class of compounds known for their diverse biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions that integrate various functional groups to enhance its biological properties. The specific synthetic pathway may vary but generally includes the formation of the indole and quinoxaline moieties through cyclization and substitution reactions.

Research indicates that compounds within the indoloquinoxaline family exhibit multiple mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : These compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : Indoloquinoxalines may inhibit key signaling pathways involved in tumor growth, such as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.

Antiproliferative Effects

The biological activity of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline has been evaluated in vitro against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)8.5Induces apoptosis via caspase activation
PC-3 (Prostate)12.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.5Inhibition of VEGFR-2 signaling

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The compound demonstrates potent activity across multiple cancer types, suggesting a broad therapeutic potential.

Case Studies

  • Study on MCF-7 Cells : In a study assessing the effects on MCF-7 breast cancer cells, treatment with 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline resulted in a notable decrease in cell viability and increased levels of apoptotic markers such as caspase-3 and BAX, while reducing Bcl-2 levels significantly .
  • Prostate Cancer Research : Another study focused on PC-3 prostate cancer cells revealed that this compound induced cell cycle arrest at the G2/M phase and exhibited synergistic effects when combined with other chemotherapeutic agents . The findings suggest potential for use in combination therapies.

Q & A

Q. What are the established synthetic routes for 6H-indolo[2,3-b]quinoxaline derivatives, and how do they differ in substrate scope and yield?

Answer: Two primary Pd-catalyzed pathways are documented:

  • One-pot approach : Combines C–N coupling and C–H activation reactions, yielding derivatives in ~60–75% efficiency but limited to aromatic amines .
  • Two-step approach : Involves Suzuki coupling followed by annulation with amines, achieving broader substrate compatibility (aromatic/aliphatic amines) and yields up to 85% .

Q. Key Considerations :

  • Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling (Step 1).
  • Optimize reaction time (24–48 hours) and temperature (80–100°C) for annulation (Step 2).

Table 1 : Comparison of Synthetic Routes

MethodSubstrate ScopeTypical Yield (%)Limitations
One-pot C–N/C–HAromatic amines only60–75Narrow functionalization
Two-step Suzuki/CNAromatic/aliphatic70–85Longer reaction time

Q. How can researchers characterize the purity and structural integrity of synthesized derivatives?

Answer:

  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; mobile phase: acetonitrile/water (70:30) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., propylphenoxy groups) and indoloquinoxaline core integrity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₂₉N₃O) .

Tip : Cross-validate with elemental analysis (C, H, N) for compounds like 7-methyl derivatives, where theoretical vs. observed values should align within ±0.3% .

Advanced Research Questions

Q. How can contradictory data on electrochemical properties of indoloquinoxaline derivatives be resolved?

Answer: Discrepancies in HOMO/LUMO levels or band gaps often arise from:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) raise HOMO levels, as seen in 6-(4-methoxyphenyl)-6H-indoloquinoxaline (HOMO = -5.2 eV) .
  • Measurement Techniques : Compare cyclic voltammetry (CV) in dichloromethane vs. DFT calculations to reconcile experimental vs. theoretical gaps .

Q. Methodological Protocol :

Perform CV under inert conditions (Ar atmosphere) with 0.1 M TBAPF₆ as electrolyte.

Use ferrocene/ferrocenium as an internal reference.

Validate with UV-Vis spectroscopy for optical band gaps .

Q. What strategies optimize the synthesis of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl} derivatives for enhanced thermal stability?

Answer:

  • Rigid Core Modification : Introduce bulky polyaromatic segments (e.g., naphthyl groups) to reduce nonradiative decay and improve thermal stability (Tₙₒ > 300°C) .
  • Linker Optimization : Replace propyl chains with ethylene glycol units to enhance solubility without compromising glass transition temperatures (Tg > 150°C) .

Table 2 : Thermal Properties of Modified Derivatives

SubstituentTₙₒ (°C)Tg (°C)Application Relevance
Propylphenoxy285142OLED intermediates
Ethylene glycol-propyl310158High-temperature materials

Q. How can biological activity assays be designed to evaluate antioxidant or anti-inflammatory potential?

Answer:

  • DPPH Assay : Measure radical scavenging activity (IC₅₀ values) at 517 nm; use ascorbic acid as a positive control .
  • COX-2 Inhibition : Perform ELISA-based screening with celecoxib as a reference inhibitor .
  • Cytotoxicity Testing : Use MTT assays on HEK-293 cells to ensure selectivity (IC₅₀ > 100 μM for non-toxic profiles) .

Note : Derivatives with pyrazol-3-yl groups (e.g., Series 8 in ) show enhanced activity due to hydrogen-bonding interactions.

Q. What methodological frameworks address contradictions in photoluminescence quantum yields (PLQY) for OLED applications?

Answer:

  • Sample Preparation : Ensure thin-film uniformity via spin-coating (2000 rpm, 60 sec) to avoid aggregation-induced quenching .
  • Instrument Calibration : Use integrating spheres with monochromators for absolute PLQY measurements.
  • Comparative Analysis : Cross-reference with time-resolved fluorescence to identify competing radiative/non-radiative pathways .

Q. How can computational modeling guide the design of indoloquinoxaline-based redox flow battery anolytes?

Answer:

  • DFT Calculations : Predict reduction potentials (E⁰) by analyzing electron affinity of tert-butyl-substituted derivatives (e.g., 2/3-(tert-butyl)-6H-indoloquinoxaline) .
  • Solubility Screening : Use COSMO-RS simulations in acetonitrile/ionic liquid mixtures to optimize electrolyte stability .

Key Finding : Derivatives with tert-butyl groups exhibit E⁰ = -1.8 V vs. Fc/Fc⁺, suitable for high-voltage nonaqueous batteries .

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